5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7N3O2. It is a derivative of benzonitrile, featuring a nitro group at the 5-position and a pyrrole ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile typically involves the condensation of 5-nitro-2-chlorobenzonitrile with pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-amino-2-(1H-pyrrol-1-yl)benzonitrile.
Substitution: Various amides or esters depending on the nucleophile used.
Oxidation: Pyrrole-2,5-diones.
Scientific Research Applications
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(1H-imidazol-1-yl)benzonitrile
- 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile
- 5-Nitro-2-(1H-indol-1-yl)benzonitrile
Uniqueness
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-2-pyrrol-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUENNYLRJZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378975 | |
Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106981-59-3 | |
Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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